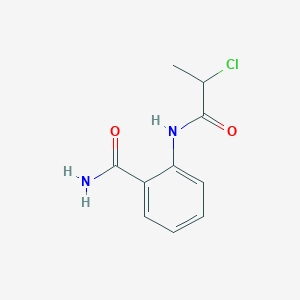

2-(2-Chloropropanamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chloropropanamido)benzamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of benzamide, characterized by the presence of a chloropropanamido group attached to the benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropropanamido)benzamide typically involves the condensation of 2-chloropropanoic acid with benzamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the chloropropanamido group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of the compound can result in the formation of amines or alcohols, depending on the reducing agent used.

Substitution: The chloropropanamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, potassium tert-butoxide, or primary amines.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Aplicaciones Científicas De Investigación

2-(2-Chloropropanamido)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: It finds applications in the production of polymers, resins, and other industrial chemicals due to its reactivity and functional group versatility.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloropropanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subject to ongoing research.

Comparación Con Compuestos Similares

Benzamide: The parent compound, lacking the chloropropanamido group.

2-Chlorobenzamide: Similar structure but with a chlorine atom directly attached to the benzene ring.

N-(2-Chloropropyl)benzamide: A related compound with a chloropropyl group instead of chloropropanamido.

Uniqueness: 2-(2-Chloropropanamido)benzamide is unique due to the presence of both the chloropropanamido and benzamide functionalities, which confer distinct chemical reactivity and biological activity

Actividad Biológica

2-(2-Chloropropanamido)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₁ClN₂O₂

- Molecular Weight : 226.66 g/mol

- CAS Number : 129768-48-5

The compound features a benzamide structure with a chloropropanamido substituent, which may influence its interaction with biological targets.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors, which may mediate its biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in apoptotic pathways and potential anti-cancer properties.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, treatment with this compound resulted in decreased viability in ovarian cancer cells (SKOV-3, CaOV-3, BG-1) when assessed using the MTS assay .

- Mechanistic Insights : The compound appears to activate both intrinsic and extrinsic apoptotic pathways, leading to increased caspase activity and cell death. This suggests that it may serve as a promising candidate for targeted cancer therapies .

- Sigma-2 Receptor Targeting : The sigma-2 receptor has been identified as a potential target for delivering therapeutic agents selectively into tumor cells. Compounds like this compound may enhance the delivery of other therapeutic agents through this pathway, improving their efficacy while minimizing systemic toxicity.

Data Table: Biological Activity Overview

| Activity Type | Cell Lines Tested | Assay Type | Results |

|---|---|---|---|

| Cytotoxicity | SKOV-3, CaOV-3, BG-1 | MTS Assay | Significant reduction in cell viability |

| Apoptosis Induction | SKOV-3 | Caspase Assay | Increased caspase-3 activity |

| Sigma-2 Receptor Binding | Various Tumor Cell Lines | Binding Assay | High selectivity observed |

Case Studies

- Study on Ovarian Cancer : A study aimed at evaluating the sigma-2 receptor's role in drug delivery demonstrated that conjugating sigma-2 ligands with therapeutic agents could enhance the internalization of these agents into ovarian cancer cells. The findings indicated that this compound could potentially improve treatment outcomes by targeting these receptors .

- Mechanistic Study : Another investigation focused on the apoptotic mechanisms activated by this compound revealed that it induces rapid degradation of inhibitor of apoptosis proteins (cIAP1 and cIAP2), suggesting an effective mechanism for promoting cell death in cancer cells .

Propiedades

IUPAC Name |

2-(2-chloropropanoylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-5-3-2-4-7(8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCPEJWYBOULRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561931 |

Source

|

| Record name | 2-(2-Chloropropanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129768-48-5 |

Source

|

| Record name | 2-(2-Chloropropanamido)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.